2-Amino-1,3-benzothiazole-6-sulfonyl fluoride
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Overview
Description
2-Amino-1,3-benzothiazole-6-sulfonyl fluoride is a heterocyclic compound that contains both a benzene ring and a thiazole ring. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the sulfonyl fluoride group makes it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-benzothiazole-6-sulfonyl fluoride typically involves the condensation of 2-aminobenzenethiol with appropriate sulfonyl fluoride reagents. One common method includes the reaction of 2-aminobenzenethiol with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-benzothiazole-6-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The amino and thiazole groups can participate in oxidation and reduction reactions, forming different oxidation states and derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Various oxidation and reduction products depending on the specific reagents and conditions used.
Fused Heterocycles: Cyclization reactions lead to the formation of complex heterocyclic structures
Scientific Research Applications
2-Amino-1,3-benzothiazole-6-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives and other complex molecules.
Biology: Employed in the development of fluorescent probes for the detection of metal ions, anions, and small molecules. These probes are used in cell imaging and biochemical assays.
Medicine: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. It has shown promise in the development of anti-cancer, anti-bacterial, and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, sensors, and functional materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-Amino-1,3-benzothiazole-6-sulfonyl fluoride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit proteases or kinases involved in disease pathways.
Pathways Involved: By interacting with key enzymes, the compound can modulate signaling pathways, leading to therapeutic effects. .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the sulfonyl fluoride group but shares the benzothiazole core structure.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group.
6-Chlorosulfonyl-1,3-benzothiazole: Similar structure but with a chlorosulfonyl group instead of a sulfonyl fluoride group.
Uniqueness
2-Amino-1,3-benzothiazole-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and selectivity. This makes it a valuable reagent in organic synthesis and a potential pharmacological agent with diverse applications .
Properties
Molecular Formula |
C7H5FN2O2S2 |
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Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-amino-1,3-benzothiazole-6-sulfonyl fluoride |
InChI |
InChI=1S/C7H5FN2O2S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(9)10-5/h1-3H,(H2,9,10) |
InChI Key |
MZYRTMMXMPIVQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)SC(=N2)N |
Origin of Product |
United States |
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